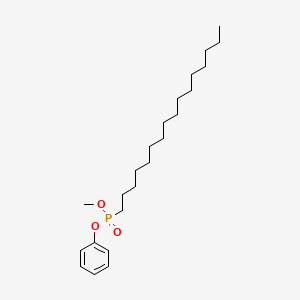
Methyl phenyl hexadecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl hexadecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl, phenyl, and hexadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyl hexadecylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with phenylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl hexadecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
Methyl phenyl hexadecylphosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl phenyl hexadecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity.
Comparison with Similar Compounds
Phenylphosphonic acid: Similar structure but lacks the hexadecyl group.
Hexadecylphosphonic acid: Similar structure but lacks the phenyl group.
Methylphosphonic acid: Similar structure but lacks both phenyl and hexadecyl groups.
Uniqueness: Methyl phenyl hexadecylphosphonate is unique due to the combination of its methyl, phenyl, and hexadecyl groups, which confer distinct chemical properties and potential applications. The presence of the long hexadecyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Properties
CAS No. |
113705-28-5 |
|---|---|
Molecular Formula |
C23H41O3P |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[hexadecyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C23H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(24,25-2)26-23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |
InChI Key |
KGTWLQDSXWTXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(OC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















